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molecular formula C10H18O B8412207 Tetramethyl-cyclohexanone

Tetramethyl-cyclohexanone

Cat. No. B8412207
M. Wt: 154.25 g/mol
InChI Key: RERLUWUHTLVETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088681

Procedure details

If the procedure of Example 8 is followed but instead of 28 g of 2,2,6-trimethyl-cyclohexanone 31 g of 2,2,3,6-tetramethyl-cyclohexanol are employed, fractional distillation gives 9.6 g of unconverted tetramethyl-cyclohexanone and 21 g (corresponding to 73% of theory, based on ketone converted) of 2,2,3,6-tetramethyl-1-(but-1'-yn-3'-en-1'-yl)-cyclohexanol of boiling point 66°-67° C/0.2 mm Hg and refractive index nD25 = 1.5018. Fragrance note: faintly floral, coniferous, fruity.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C1(C)CCCC(C)C1=O.[CH3:11][C:12]1([CH3:21])[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14](C)[CH:13]1[OH:20]>>[CH3:1][C:17]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13](=[O:20])[C:12]1([CH3:11])[CH3:21]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CC1(C(C(CCC1)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CCC1C)C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CCC1)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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